Welcome to the BenchChem Online Store!
molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2

Phenol, 4-[(phenylimino)methyl]-

Cat. No. B154604
M. Wt: 197.23 g/mol
InChI Key: VCZFRGSYWKUOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06359056B1

Procedure details

A solution of hydroxy benzaldehyde (5.00 g, 41 mmol) in toluene (200 cm3) was heated to 109° C. before aniline (1.86 g, 20 mmol) was added under nitrogen. The mixture was then allowed to cool, forming a yellow solid after 30 minutes. The reaction was continued with the further addition of aniline (1.86 g, 20 mmol). Dean and Stark apparatus was used to collect water (0.6 cm3). Reflux continued for a further 5 hours by which time 0.7 cm3 of water had collected. After cooling the mixture, a thick crystalline mass was formed which was filtered and dried under vacuum at 90° C. to give 4-hydroxybenzylidene-aniline (7.3 g, 94%) as pale cream crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]C1C=CC=CC=1C=O.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[OH:1][C:20]1[CH:21]=[CH:22][C:17]([CH:23]=[N:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
1.86 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
forming a yellow solid after 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to collect water (0.6 cm3)
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
had collected
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
a thick crystalline mass was formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 90° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C(C=NC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.